Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorambucil can be synthesized through a multi-step process involving the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride . The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the bis(2-chloroethyl)amino group . The final product is purified through recrystallization or chromatography to obtain high purity Chlorambucil .
Industrial Production Methods
Industrial production of Chlorambucil involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions . The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Chlorambucil undergoes several types of chemical reactions, including:
Oxidation: Chlorambucil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the chloroethyl groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Modified derivatives with reduced chloroethyl groups.
Substitution: Substituted products with different functional groups.
Scientific Research Applications
Chlorambucil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Primarily used in chemotherapy for treating chronic lymphocytic leukemia and malignant lymphomas.
Industry: Employed in the development of new pharmaceuticals and chemical research.
Mechanism of Action
Chlorambucil exerts its effects through alkylation of DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the guanine bases in DNA . The pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.
Uniqueness of Chlorambucil
Chlorambucil is unique due to its relatively lower toxicity compared to other nitrogen mustards . It is also known for its oral bioavailability, making it convenient for patient administration .
Properties
CAS No. |
77063-16-2 |
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Molecular Formula |
C22H27Cl2NO2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-phenylethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27Cl2NO2/c23-14-16-25(17-15-24)21-11-9-20(10-12-21)7-4-8-22(26)27-18-13-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2 |
InChI Key |
KOUAMUDOBHPDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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